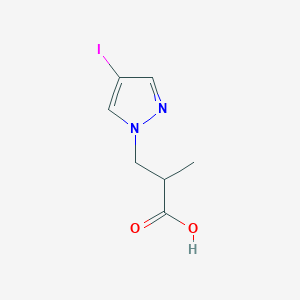
2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylbenzoic acids are a type of organic compound that contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached to a benzene ring . They are typically white to yellow-brown in color and appear as a powder .
Molecular Structure Analysis
The molecular formula for 2-(trifluoromethyl)benzoic acid is C8H5F3O2 . The structure consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it .Physical And Chemical Properties Analysis
2-(trifluoromethyl)benzoic acid is a white to yellow-brown powder with a melting point of 106°C to 112°C . Its molecular formula is C8H5F3O2 .Mecanismo De Acción
The mechanism of action for these types of compounds can vary greatly depending on their specific structure and the context in which they are used. For example, in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid involves the introduction of both difluoromethyl and trifluoromethyl groups onto a benzoic acid molecule. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "4-bromobenzoic acid", "difluoromethyl bromide", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide (DMF)", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzoic acid with copper(I) iodide and potassium carbonate in DMF to yield 4-bromo-2-carboxybenzaldehyde", "Step 2: Conversion of 4-bromo-2-carboxybenzaldehyde to 4-bromo-2-carboxybenzaldehyde dimethyl acetal with excess methanol and hydrochloric acid", "Step 3: Reaction of 4-bromo-2-carboxybenzaldehyde dimethyl acetal with difluoromethyl bromide and triethylamine in DMF to yield 2-(difluoromethyl)-4-bromo-1,3-benzodioxole", "Step 4: Conversion of 2-(difluoromethyl)-4-bromo-1,3-benzodioxole to 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid with trifluoromethyl iodide, sodium hydroxide, and acetic anhydride in diethyl ether and water" ] } | |
Número CAS |
2248411-76-7 |
Nombre del producto |
2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid |
Fórmula molecular |
C9H5F5O2 |
Peso molecular |
240.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





